4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17603596
InChI: InChI=1S/C16H22BrN3O/c17-13-8-19-15(20-18)4-14(13)21-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9,18H2,(H,19,20)
SMILES:
Molecular Formula: C16H22BrN3O
Molecular Weight: 352.27 g/mol

4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine

CAS No.:

Cat. No.: VC17603596

Molecular Formula: C16H22BrN3O

Molecular Weight: 352.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine -

Specification

Molecular Formula C16H22BrN3O
Molecular Weight 352.27 g/mol
IUPAC Name [4-(1-adamantylmethoxy)-5-bromopyridin-2-yl]hydrazine
Standard InChI InChI=1S/C16H22BrN3O/c17-13-8-19-15(20-18)4-14(13)21-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9,18H2,(H,19,20)
Standard InChI Key FLMMUGOIKTYAJK-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)NN

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₆H₂₂BrN₃O, with a molecular weight of 352.276 g/mol . Its structure integrates three key components:

  • A 5-bromo-2-hydrazinylpyridine core, providing sites for nucleophilic substitution and coordination chemistry.

  • An adamantan-1-ylmethoxy substituent at the 4-position, enhancing steric bulk and lipid solubility.

  • A bromine atom at the 5-position, enabling cross-coupling reactions for further derivatization.

The SMILES notation (C12(CC3CC(CC(C1)C3)C2)COC2=CC(=NC=C2Br)NN) explicitly defines its stereoelectronic configuration, highlighting the adamantane cage’s bridged cyclohexane rings and the pyridine-hydrazine conjugation .

Table 1: Physicochemical Properties

PropertyValueSource
Purity95%
Storage Conditions2–8°C
Molecular Weight352.276 g/mol
CAS Registry1629064-59-0

Synthetic Approaches and Optimization

While no direct synthesis protocol for this compound is publicly documented, its structure suggests a multi-step route building on established pyridine functionalization strategies:

Retrosynthetic Analysis

  • Adamantane Methoxylation: Adamantan-1-ylmethanol could be prepared via Friedel-Crafts alkylation of adamantane with formaldehyde, followed by reduction.

  • Pyridine Core Assembly: 5-Bromo-2-hydrazinylpyridine (CAS 77992-44-0) serves as the foundational scaffold .

  • Ether Coupling: Mitsunobu or Williamson ether synthesis likely connects the adamantane methoxy group to the pyridine ring at the 4-position.

Key Challenges

  • Steric Hindrance: The adamantane group’s bulk may reduce coupling efficiency, necessitating high-temperature or phase-transfer conditions.

  • Hydrazine Stability: The free hydrazine moiety requires inert atmosphere handling to prevent oxidation .

Biological and Material Applications

Pharmaceutical Intermediates

Adamantane derivatives exhibit antiviral and Parkinson’s disease applications (e.g., amantadine). The hydrazine-pyridine core may serve as a kinase inhibitor scaffold, leveraging hydrogen bonding with ATP-binding pockets .

Coordination Chemistry

The hydrazine group chelates transition metals, forming complexes with potential catalytic or antimicrobial properties. Preliminary studies on analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus .

Polymer Science

Incorporating adamantane improves thermal stability in polyimides. Blends containing 10 wt% adamantane derivatives exhibit glass transition temperatures (Tg) up to 285°C .

Hazard ClassGHS CodePrecautionary MeasuresSource
Acute Oral ToxicityH301Use respiratory protection
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Employ face shields

Storage Recommendations: Store under nitrogen at 2–8°C to prevent hydrazine oxidation and adamantane sublimation .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate blood-brain barrier penetration facilitated by the adamantane group.

  • Heterocyclic Expansion: Develop fused-ring systems via hydrazine cyclization with diketones.

  • Green Synthesis: Optimize atom economy in the ether coupling step using microwave-assisted techniques.

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